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Compound of Interest

3,3-
Compound Name:
Bis(trifluoromethyl)benzophenone

Cat. No.: B159179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-
Bis(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest in
materials science and medicinal chemistry. This document details its physicochemical
properties, a detailed experimental protocol for its synthesis, expected analytical
characterization, and its key applications.

Physicochemical and Spectroscopic Data

3,3"-Bis(trifluoromethyl)benzophenone is a white to light yellow crystalline solid. Its key
properties are summarized in the table below. The trifluoromethyl groups significantly influence
its electronic properties, enhancing its utility in various applications.
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Property Value Reference(s)

Molecular Weight 318.22 g/mol [1]

Molecular Formula CisHsFeO [1]

CAS Number 1868-00-4 [1]

Melting Point 98 -102°C [2]
White to light yellow

Appearance [2]
powder/crystal

POOXOHISLGOAEF-
InChliKey [3]
UHFFFAOYSA-N

C1=CC(=CC(=C1)C(F)

SMILES (F)F)C(=0)C2=CC(=CC=C2)C [4]
(R(FF
Purity >98.0% (GC) [2]

While full spectral data requires direct access to analytical instrumentation, a summary of
expected spectroscopic characteristics is provided below based on the known structure.
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Technique Expected Observations

Aromatic protons would appear as multiplets in
1H NMR

the downfield region (approx. 7.5-8.2 ppm).

Signals for the carbonyl carbon (approx. 195

ppm), quaternary carbons attached to the CFs

groups, and other aromatic carbons would be
13C NMR

observed. The carbon of the CFs group would

show a characteristic quartet due to C-F

coupling.

A singlet corresponding to the six equivalent
F NMR _
fluorine atoms of the two CFs groups.

Strong absorption band for the C=0 stretch
(approx. 1660-1680 cm~1). C-F stretching
vibrations (approx. 1100-1350 cm™1). Aromatic
C-H and C=C stretching bands.

FT-IR (cm™1)

Mass Spec (MS) Molecular ion peak (M+) at m/z = 318.0479.

Synthesis via Friedel-Crafts Acylation: An
Experimental Protocol

The most common and direct method for the synthesis of 3,3'-
Bis(trifluoromethyl)benzophenone is the Friedel-Crafts acylation of trifluoromethylbenzene
with 3-(trifluoromethyl)benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride
(AICI3).

Experimental Protocol

Materials:
o 3-(Trifluoromethyl)benzoyl chloride
o Trifluoromethylbenzene

e Anhydrous aluminum chloride (AICI3)
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e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), dilute (e.g., 1 M)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Hexane

o Ethyl acetate

Procedure:

e Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried,
three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux
condenser.

o Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents)
and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

» Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in
anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to
the stirred AICIs suspension, maintaining the temperature at 0 °C.

» Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add
trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, again ensuring
the temperature does not rise above 5 °C.

e Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

e Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully
pouring it over crushed ice containing concentrated HCI. This will hydrolyze the aluminum
chloride complex.
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o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
agueous layer twice with dichloromethane.

» Washing: Combine the organic layers and wash sequentially with 1 M HCI, water, saturated
NaHCOs solution, and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography
on silica gel to yield pure 3,3'-Bis(trifluoromethyl)benzophenone.[5][6][7]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application mechanism of
3,3'-Bis(trifluoromethyl)benzophenone.
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Caption: Experimental workflow for the synthesis of 3,3'-Bis(trifluoromethyl)benzophenone.
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Caption: Mechanism of Type Il photoinitiation using a benzophenone derivative.
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Applications and Relevance
Materials Science: A Type Il Photoinitiator

3,3'-Bis(trifluoromethyl)benzophenone functions as a Type Il photoinitiator.[8] Upon
absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. In this
state, it is capable of abstracting a hydrogen atom from a synergist molecule (a co-initiator),
such as an amine or an alcohol. This process generates a ketyl radical from the benzophenone
and a free radical from the co-initiator.[8] The latter radical is typically the primary species that
initiates the polymerization of monomers, such as acrylates, making this compound highly
useful in UV curing for coatings, adhesives, and 3D printing.[9]

Drug Development: A Fluorinated Building Block

In the realm of drug discovery, the incorporation of trifluoromethyl (-CFs) groups is a well-
established strategy to enhance the pharmacological profile of a molecule.[10][11] The -CFs
group is highly electronegative and lipophilic, which can lead to:

e Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant
to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's
half-life.[12]

» Enhanced Bioavailability: The lipophilicity of the -CFs group can improve a molecule's ability
to cross cellular membranes.[12]

e Modulated Receptor Binding: The strong electron-withdrawing nature of the -CFs group can
alter the pKa of nearby functional groups and influence non-covalent interactions (e.g.,
hydrogen bonding, dipole-dipole) with the target protein, potentially increasing binding affinity
and selectivity.[12]

The benzophenone core itself is a recognized scaffold in medicinal chemistry and can
sometimes be replaced by bioisosteres to fine-tune a drug candidate's properties.[13]
Therefore, 3,3'-Bis(trifluoromethyl)benzophenone serves as a valuable and advanced
building block for the synthesis of complex pharmaceutical intermediates and active
pharmaceutical ingredients (APIs) where high metabolic stability and specific electronic
properties are desired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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